molecular formula C16H13F2N3O3S B2762316 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851988-29-9

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No.: B2762316
CAS No.: 851988-29-9
M. Wt: 365.35
InChI Key: SMQHECHTZIXECF-UHFFFAOYSA-N
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Description

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with fluorine atoms at positions 4 and 6, and a benzohydrazide moiety substituted with methoxy groups at positions 3 and 4. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the condensation of 4,6-difluoro-2-aminobenzothiazole with 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as carbodiimides or acid chlorides under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is unique due to the presence of both fluorine and methoxy substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-11-4-3-8(5-12(11)24-2)15(22)20-21-16-19-14-10(18)6-9(17)7-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQHECHTZIXECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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